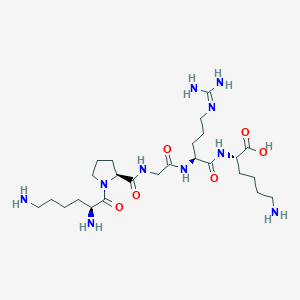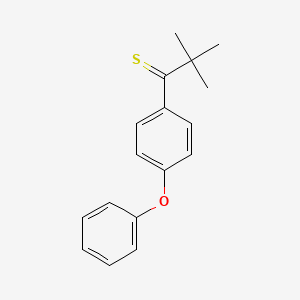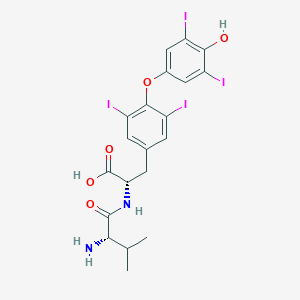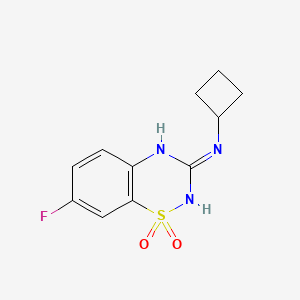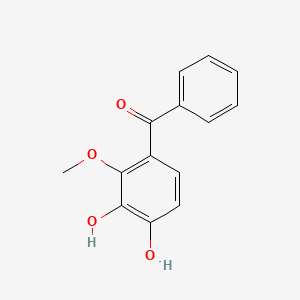![molecular formula C11H18O B12565009 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one CAS No. 144340-75-0](/img/structure/B12565009.png)
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and distinctive reactivity, which has led to its use in various synthetic applications and research studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the preparation of key intermediates such as 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one from 2-methylbenzoic acid . These intermediates are then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but contains an oxygen atom in place of the ketone group.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with a different functional group arrangement.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is unique due to its specific ketone functionality and the stability of its bicyclic structure. This makes it particularly useful in synthetic applications where stability and reactivity are crucial.
Propiedades
Número CAS |
144340-75-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-6-11(3,7-5-8)9(10)12/h8H,4-7H2,1-3H3 |
Clave InChI |
SMWQXDIDJQZSOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1=O)(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

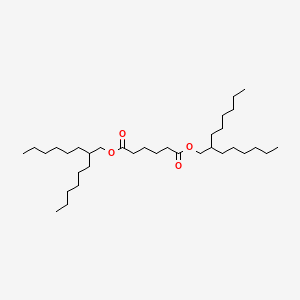
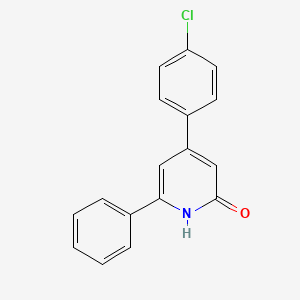
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

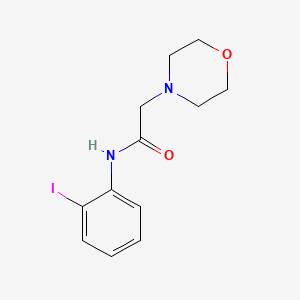
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
